molecular formula C17H27ClN2OS B2489319 N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride CAS No. 2490432-18-1

N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride

Cat. No. B2489319
CAS RN: 2490432-18-1
M. Wt: 342.93
InChI Key: JHTSKQGXZOWAGL-IOJSEOPQSA-N
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Description

N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride is a chemical compound that has garnered interest in various scientific studies. This compound's unique structure has prompted research into its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of compounds similar to this compound typically involves the use of coupling reagents and catalytic amounts of specific catalysts to achieve high yields. For example, esters based on l-menthol and phenibut have been obtained in significant yields using N,N′-dicyclohexylcarbodiimide as a coupling reagent with a catalytic amount of 4-dimethylaminopyridine (Nesterkina et al., 2022).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques and X-ray crystallography. The crystal and molecular structures of related compounds, such as anti-ulcer agents, have been determined, revealing insights into the arrangement of molecules and the conformation of their cyclohexyl moieties (Koyano et al., 1986).

Chemical Reactions and Properties

Chemical reactions involving compounds of interest often explore their reactivity under various conditions. For instance, the reactivity of N,N-disubstituted alpha-aminomethyleneketones with tosyl isocyanate has been studied, leading to the synthesis of amino-disubstituted 2-acyl-3-amino-N-tosylpropenamides and related compounds (Romussi et al., 1986).

Physical Properties Analysis

Physical properties such as density, refractive index, and molar refractivity are critical for understanding a compound's behavior in solutions. Studies on antiemetic drugs similar to the compound of interest have revealed significant polarizability effects with an increase in drug concentration (Sawale et al., 2016).

Scientific Research Applications

  • Synthetic Opioid Research : The compound's role in the development of synthetic opioids is significant. It has been part of the search for alternatives to opium-based derivatives, contributing to the understanding of compounds with reduced side effects, such as dependency and abuse potential (Elliott, Brandt, & Smith, 2016).

  • Anticonvulsant Activity : Research has shown that derivatives of this compound, like some 4-aminobenzamides, exhibit notable anticonvulsant effects. These compounds have been tested against seizures induced by various methods and have shown promising results in this field (Clark et al., 1984).

  • Chemical Characterization and Analysis : Studies have involved comprehensive chemical characterization of related compounds, which is crucial for identification and understanding their properties. This includes methods like nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography (Kuś et al., 2016).

  • Pharmacological Studies : There have been pharmacological studies examining the effects of related compounds in various therapeutic areas, including antidiabetic, antiemetic, and analgesic effects. Such studies help in understanding the drug's mechanism of action and potential therapeutic uses (Sawale et al., 2016).

properties

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS.ClH/c1-12(2)21-16-9-5-14(6-10-16)17(20)19-15-7-3-13(11-18)4-8-15;/h5-6,9-10,12-13,15H,3-4,7-8,11,18H2,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTSKQGXZOWAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2CCC(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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